pH-Dependent Potency Inversion vs. Guanylin: 100-Fold Differential at Acidic Mucosal pH in T84 Human Intestinal Cells
In a direct head-to-head comparison using T84 human colon carcinoma cell monolayers, uroguanylin is 100-fold more potent than guanylin at an acidic mucosal pH of 5.0 in stimulating intracellular cGMP accumulation and transepithelial chloride secretion, whereas at an alkaline pH of 8.0 this potency relationship is reversed, with guanylin becoming more potent than uroguanylin [1]. The underlying mechanism was elucidated by competitive radioligand binding: guanylin-binding affinity for GC-C receptors on T84 cells is reduced by 100-fold when pH is lowered from 8 to 5 (high-affinity site Ki shifts from ~1 nM to ~102 nM), while uroguanylin affinity is increased 10-fold by acidic pH (high-affinity site Ki shifts from ~10 nM to ~1 nM) [2]. This bidirectional pH-dependent affinity shift explains the agonist selectivity imposed by mucosal acidity and demonstrates that uroguanylin is the evolutionarily optimized ligand for the acidic proximal small intestine, whereas guanylin is optimized for the neutral-to-alkaline colorectal environment [1].
| Evidence Dimension | Functional potency (cGMP accumulation / Cl− secretion) and receptor binding affinity (Ki) at pH 5.0 vs pH 8.0 |
|---|---|
| Target Compound Data | Uroguanylin at pH 5.0: 100-fold more potent than guanylin; Ki (high-affinity site) ≈1 nM at pH 5, ≈10 nM at pH 8; affinity increased 10-fold by acidic pH [1][2] |
| Comparator Or Baseline | Guanylin at pH 5.0: essentially inactive; Ki (high-affinity site) ≈102 nM at pH 5, ≈1 nM at pH 8; affinity reduced 100-fold at pH 5 vs pH 8 [1][2] |
| Quantified Difference | 100-fold potency advantage for uroguanylin at pH 5.0; 10-fold uroguanylin affinity gain vs 100-fold guanylin affinity loss upon acidification; potency rank reverses at pH 8.0 |
| Conditions | T84 human colonic carcinoma cell monolayers; cGMP radioimmunoassay; 125I-ST-(1–19) competitive radioligand binding to intact T84 cells; two-site binding model; pH 5.0 and pH 8.0 buffer conditions; 37 °C |
Why This Matters
Investigators studying compartment-specific intestinal signaling or pH-gated receptor pharmacology must use uroguanylin rather than guanylin for acidic-pH experimental conditions, as guanylin is functionally inert at pH 5.0, making the two peptides non-interchangeable despite targeting the same receptor.
- [1] Hamra FK, Eber SL, Chin DT, Currie MG, Forte LR. Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity. Proc Natl Acad Sci USA. 1997;94(6):2705–2710. PMID: 9122260. View Source
- [2] Hamra FK, Eber SL, Chin DT, Currie MG, Forte LR. Figure 4: Ki values for guanylin, uroguanylin, and ST-(5–17) at pH 5 and pH 8 from competitive radioligand binding in T84 cells. Proc Natl Acad Sci USA. 1997;94(6):2705–2710. PMC20153. View Source
